molecular formula C20H18Cl2F3N5O2 B2744779 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone CAS No. 303986-20-1

6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone

Cat. No. B2744779
M. Wt: 488.29
InChI Key: VLOHQSQKSZWFDK-UHFFFAOYSA-N
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Description

6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C20H18Cl2F3N5O2 and its molecular weight is 488.29. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research on quinoxaline derivatives, including reactions with nucleophilic reagents, has provided insights into synthesizing complex molecules. For example, quinoxaline derivatives have been shown to react with aromatic amines, mercaptoacetic acid, and morpholine, leading to a range of compounds with potential applications in material science and pharmaceuticals M. Badr, G. El-Naggar, H. A. El-Sherief, A. Abdel-rahman, M. F. Aly, 1983.

Photophysics and Biomolecular Binding

Studies on 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines have demonstrated their potential in photophysical applications and biomolecular binding, indicating a promising avenue for the development of new photodynamic therapies and diagnostic tools H. Bonacorso, Melissa B. Rodrigues, B. Iglesias, C. Silveira, Sarah C. Feitosa, Wilian C. Rosa, M. Martins, C. Frizzo, N. Zanatta, 2018.

Antibacterial and Antiviral Activities

The synthesis of new derivatives of 1,4-di-N-oxides of quinoxaline has been explored for their antibacterial activity. This research underscores the potential of quinoxaline derivatives in developing new antibiotics to combat resistant bacterial strains, which is critical in the current global health landscape R. G. Glushkov, T. I. Vozyakova, E. V. Adamskaya, S. A. Aleinikova, T. P. Radkevich, L. D. Shepilova, E. N. Padeĭskaya, T. A. Gus’kova, 2005.

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as triazino, thiadiazino, and pyrimido thieno[2,3-b]-quinoxalines, demonstrates the compound's utility in creating new molecules with potential applications in medicinal chemistry and agricultural chemistry O. S. Moustafa, 1997.

properties

IUPAC Name

6-chloro-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-morpholin-4-ylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2F3N5O2/c21-13-1-2-16-15(10-13)28-18(29-5-7-32-8-6-29)19(31)30(16)4-3-26-17-14(22)9-12(11-27-17)20(23,24)25/h1-2,9-11H,3-8H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOHQSQKSZWFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC(=C3)Cl)N(C2=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone

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